5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride

描述

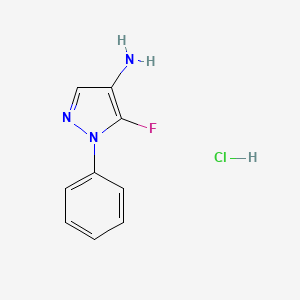

5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a phenyl group at the 1-position, and an amine group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-1-phenyl-1H-pyrazole with ammonia or an amine under suitable conditions to introduce the amine group at the 4-position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes steps such as halogenation, cyclization, and amination, followed by purification and conversion to the hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions due to electron-withdrawing effects from the pyrazole ring and amine group.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Fluorine Replacement | KOH, DMF, 80°C, aryl/alkyl thiols | 5-thioether derivatives | Moderate yields (45–60%) due to steric hindrance |

| Hydrolysis | H₂O, H₂SO₄, reflux | 5-hydroxy-1-phenyl-1H-pyrazol-4-amine | Limited reactivity; requires strong acids |

Mechanism : The fluorine atom undergoes displacement via a two-step addition-elimination process, facilitated by electron-deficient aromatic systems.

Amine Functionalization

The primary amine at position 4 is highly reactive, enabling:

Acylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C → RT | 4-acetamido derivative | 85% |

| Benzoyl chloride | Pyridine, reflux | 4-benzamido derivative | 78% |

Alkylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C | 4-(methylamino) derivative | 70% |

| Allyl bromide | K₂CO₃, acetone, reflux | 4-allylamino derivative | 65% |

Limitation : Over-alkylation is mitigated using bulky bases like NaH.

Oxidation Reactions

The amine group oxidizes to nitro or nitroso derivatives under controlled conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂, FeSO₄ | H₂O, 50°C | 4-nitroso derivative | 40% |

| KMnO₄, H₂SO₄ | Reflux | 4-nitro derivative | 55% |

Note : Over-oxidation to carboxylic acids is avoided using mild oxidants.

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with carbonyl compounds:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, HCl, reflux | Pyrazolo[1,5-a]quinazoline | 50% |

| Ethyl acetoacetate | AcOH, 100°C | Pyrazolo[3,4-d]pyrimidine | 60% |

Mechanism : Schiff base formation followed by intramolecular cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

| Reaction Type | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-aryl derivatives | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-alkylamino derivatives | 68% |

Key Insight : Electron-rich arylboronic acids enhance coupling efficiency .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

| Condition | Behavior | Application |

|---|---|---|

| Neutral pH (7.0) | Insoluble in H₂O; soluble in DMSO | Drug formulation |

| Acidic pH (<3.0) | Protonation of amine; enhanced solubility | Crystallization |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:

| Temperature Range (°C) | Degradation Products | Mechanism |

|---|---|---|

| 200–250 | NH₃, HCl, fluorobenzene | Cleavage of C-N and C-F bonds |

| >300 | CO, HCN, aromatic fragments | Pyrolysis of pyrazole ring |

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazole compounds, including 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride, exhibit significant anticancer properties against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating effective antiproliferative activity without toxicity to normal fibroblasts .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells |

|---|---|---|---|

| 5-Fluoro-1-phenyl-1H-pyrazol-4-amine | HepG2 | 54.25 | Low |

| HeLa | 38.44 | Low |

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain pyrazole derivatives have demonstrated dual activity against both bacterial and fungal strains, with some showing larger inhibition zones compared to standard antibiotics like ampicillin . This suggests that pyrazole derivatives could serve as effective alternatives in treating infections.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Fluoro-1-phenyl-1H-pyrazol-4-amine | K. pneumoniae | 22 |

| B. thuringiensis | 24 |

Neuroprotective Effects

Recent studies have highlighted the potential of pyrazole derivatives in treating neurodegenerative diseases, particularly through their antioxidant properties. For example, modifications to the pyrazole scaffold have resulted in compounds that effectively reduce oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease . The ability to influence glial inflammation and oxidative neurotoxicity positions these compounds as promising candidates for further development.

Table 3: Neuroprotective Activity of Pyrazole Derivatives

| Compound | Assay Type | Effect |

|---|---|---|

| Modified Pyrazole Derivative | Glial Inflammation | Reduction observed |

| Oxidative Stress | Significant reduction |

Agricultural Applications

In addition to medicinal uses, pyrazole derivatives are also being explored for their insecticidal properties. Research indicates that these compounds can disrupt the GABA-A receptors in pests, leading to hyperexcitation and subsequent death of the insects . This mechanism suggests a potential application in agricultural pest management.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various pyrazole derivatives, emphasizing their broad biological activities:

- A study on 4-amino-pyrazoles indicated that certain modifications led to enhanced anticancer activity while maintaining low toxicity levels .

- Another research highlighted the synthesis of 5-amino-pyrazoles , which were tested for their antibacterial properties against multiple strains, showing effective inhibition comparable to conventional antibiotics .

作用机制

The mechanism of action of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

相似化合物的比较

Similar Compounds

5-amino-1-phenyl-1H-pyrazole: Similar structure but lacks the fluorine atom.

4-amino-1-phenyl-1H-pyrazole: Similar structure but lacks the fluorine atom and has the amine group at a different position.

5-fluoro-1-phenyl-1H-pyrazole: Similar structure but lacks the amine group.

Uniqueness

The presence of both the fluorine atom and the amine group in 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group contributes to its reactivity and potential biological activity.

生物活性

5-Fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and inflammatory conditions. This article presents an overview of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a fluorine atom at the 5-position and a phenyl group at the 1-position. This configuration enhances its potential for biological activity due to the electron-withdrawing effect of the fluorine atom, which can influence the compound's interaction with target proteins.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and inflammatory responses.

- Receptor Binding : Its structure allows it to bind to various receptors, modulating their activity and thus influencing cellular signaling pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer effects:

The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Research indicates that compounds with similar structures often exhibit promising biological activities. For instance:

- Study on Pyrazole Derivatives : A study synthesized several pyrazole derivatives and evaluated their anticancer activities. The results showed that modifications at the N1 position significantly impacted antiproliferative efficacy against cancer cells, emphasizing structure-activity relationships (SAR) in drug design .

- Fluorine's Role in Biological Activity : The incorporation of fluorine into drug candidates is known to enhance metabolic stability and biological activity. This has been observed in several studies where fluorinated pyrazoles exhibited improved potency compared to their non-fluorinated counterparts .

- Mechanistic Insights : Molecular modeling studies have provided insights into how 5-fluoro-1-phenyl-1H-pyrazol-4-amine interacts with its targets at the molecular level, revealing potential binding sites and interactions that facilitate its biological effects .

属性

IUPAC Name |

5-fluoro-1-phenylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7;/h1-6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFBMDHQPSFJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-08-9 | |

| Record name | 1H-Pyrazol-4-amine, 5-fluoro-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803593-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。